molecular formula C15H13N5O B2504686 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2034531-65-0

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Cat. No.: B2504686
CAS No.: 2034531-65-0
M. Wt: 279.303
InChI Key: XYZZEPRWZIWIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is an organic compound that features a benzamide moiety linked to a 1,2,3-triazole ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves a multi-step process:

    Formation of 1,2,3-Triazole Ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne to form the triazole ring.

    Attachment of Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Formation of Benzamide Moiety: The final step involves the formation of the benzamide group, which can be achieved through an amide coupling reaction using a benzoyl chloride derivative and the triazole-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted triazole or pyridine derivatives.

Scientific Research Applications

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anticancer or antimicrobial agents.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as conductivity or stability.

    Chemical Biology: It can be used in chemical biology to study enzyme functions and protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine-amide structure but lack the triazole ring.

    3-bromoimidazo[1,2-a]pyridines: These compounds contain an imidazo[1,2-a]pyridine core instead of the triazole ring.

Uniqueness

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is unique due to the presence of the 1,2,3-triazole ring, which imparts distinct chemical and biological properties. The triazole ring enhances the compound’s stability and ability to participate in diverse chemical reactions, making it a valuable scaffold for drug design and materials science.

Properties

IUPAC Name

N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(12-4-2-1-3-5-12)17-10-13-11-20(19-18-13)14-6-8-16-9-7-14/h1-9,11H,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZZEPRWZIWIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.